Methyl 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoate
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Overview
Description
Methyl 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 5th position and a methoxycarbonyl group at the 2nd position of the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoate typically involves the esterification of 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoic acid.
Reduction: Methyl 5-fluoro-2-[2-(hydroxymethyl)phenyl]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoate involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-[2-(methoxycarbonyl)phenyl]benzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-bromo-2-[2-(methoxycarbonyl)phenyl]benzoate: Contains a bromine atom instead of fluorine.
Methyl 5-iodo-2-[2-(methoxycarbonyl)phenyl]benzoate: Contains an iodine atom instead of fluorine.
Uniqueness
Methyl 5-fluoro-2-[2-(methoxycarbonyl)phenyl]benzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its halogenated analogs.
Properties
IUPAC Name |
methyl 5-fluoro-2-(2-methoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-20-15(18)13-6-4-3-5-11(13)12-8-7-10(17)9-14(12)16(19)21-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTDHIFZTMWUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C(C=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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